![molecular formula C29H27N3O5 B11630647 N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B11630647.png)
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide
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Overview
Description
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a furan ring, and an acetamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.
Methoxylation: The methoxy group is added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Final Coupling: The final step involves coupling the quinazolinone-furan intermediate with 4-hydroxyacetophenone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Structural Characteristics
The compound features a unique arrangement of functional groups that contribute to its bioactivity, including:
- A furan ring
- A quinazoline moiety
- Methoxy and acetamide substituents
Anticancer Activity
Research indicates that N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, one study demonstrated that the compound effectively reduced cell viability in breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. Tests conducted against Staphylococcus aureus and Escherichia coli revealed dose-dependent inhibition of bacterial growth .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in a xenograft mouse model. Results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed .
Study 2: Antimicrobial Testing
In another study focused on antimicrobial properties, this compound was tested against multiple strains of bacteria. The findings highlighted its potential as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide: Unique due to its specific combination of functional groups.
Ethyl 3-(furan-2-yl)propionate: Similar furan ring but lacks the quinazolinone core and acetamide group.
Interhalogen Compounds: Contain halogen atoms but differ significantly in structure and reactivity.
Uniqueness
This compound is unique due to its combination of a quinazolinone core, furan ring, and acetamide group, which confer distinct chemical and biological properties.
Biological Activity
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide, also known by its CAS Number 404933-13-7, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity , focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C29H27N3O5
- Molecular Weight : 497.5 g/mol
- IUPAC Name : this compound
This compound features a quinazoline core substituted with a furan moiety, which is critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. Notably, the presence of the furan ring and the quinazoline scaffold plays a pivotal role in enhancing these activities.
- Cell Cycle Arrest : Studies show that compounds with furan and quinazoline derivatives can induce cell cycle arrest in cancer cells, particularly in the G1 phase.
- Apoptosis Induction : These compounds may activate apoptotic pathways, leading to increased cancer cell death.
- Inhibition of Key Enzymes : Some derivatives have been noted to inhibit enzymes involved in tumor growth and proliferation.
Research Findings
A comprehensive review of literature reveals several key studies:
-
Antiproliferative Studies :
- A series of derivatives were synthesized and tested for their effects on human leukemia cell lines, demonstrating moderate to strong antiproliferative activity dependent on concentration and exposure time .
- The study concluded that electron-donating groups at specific positions significantly enhance the anticancer properties of these compounds.
- Molecular Docking Studies :
- Comparative Analysis :
Table of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study focused on the compound's efficacy against various cancer types. The results indicated significant inhibition of cell proliferation in vitro, particularly in breast and prostate cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Molecular Docking Insights
Molecular docking studies provided insights into the binding affinities of this compound with target proteins involved in cancer progression. The findings suggested a strong interaction with proteins associated with apoptosis and proliferation pathways .
Properties
Molecular Formula |
C29H27N3O5 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C29H27N3O5/c1-19(33)30-22-10-12-23(13-11-22)37-18-21-16-20(9-14-27(21)35-2)28-31-26-8-4-3-7-25(26)29(34)32(28)17-24-6-5-15-36-24/h3-16,28,31H,17-18H2,1-2H3,(H,30,33) |
InChI Key |
QPNJPCYYDZIJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC |
Origin of Product |
United States |
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